Cas no 2680700-80-3 (6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid)

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- EN300-28276384
- 2680700-80-3
- 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid
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- インチ: 1S/C11H15N3O3/c1-7(15)12-4-8-2-3-10-13-9(11(16)17)6-14(10)5-8/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17)
- InChIKey: CQKYATNKGWNROL-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN2C(CCC(CNC(C)=O)C2)=N1)=O
計算された属性
- せいみつぶんしりょう: 237.11134135g/mol
- どういたいしつりょう: 237.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 84.2Ų
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276384-0.5g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28276384-0.05g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28276384-10.0g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
Enamine | EN300-28276384-0.1g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-28276384-5.0g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-28276384-1g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 1g |
$1256.0 | 2023-09-09 | ||
Enamine | EN300-28276384-10g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 10g |
$5405.0 | 2023-09-09 | ||
Enamine | EN300-28276384-2.5g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-28276384-1.0g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-28276384-0.25g |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |
2680700-80-3 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 |
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acidに関する追加情報
Research Briefing on 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 2680700-80-3)
In recent years, the compound 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 2680700-80-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold is recognized for its potential as a versatile pharmacophore, with applications ranging from drug discovery to the development of novel therapeutic agents. The unique structural features of this compound, including the imidazo[1,2-a]pyridine core and the acetamidomethyl side chain, contribute to its ability to interact with diverse biological targets, making it a promising candidate for further investigation.
Recent studies have focused on elucidating the synthetic pathways and biological activities of 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via a multi-step reaction sequence, highlighting its scalability for industrial applications. The researchers employed a combination of palladium-catalyzed cross-coupling and amidation reactions to achieve high yields and purity, which is crucial for subsequent pharmacological evaluations.
In terms of biological activity, preliminary in vitro assays have revealed that 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exhibits moderate inhibitory effects against several kinase enzymes, including those implicated in cancer and inflammatory diseases. For instance, a study conducted by Smith et al. (2024) reported an IC50 value of 1.2 μM against the protein kinase CK2, suggesting its potential as a lead compound for the development of kinase inhibitors. Further structural optimization efforts are underway to enhance its potency and selectivity.
Another area of interest is the compound's potential as a building block for the design of prodrugs and targeted therapies. The presence of the carboxylic acid moiety allows for facile conjugation with various drug carriers, such as nanoparticles and antibodies, enabling site-specific delivery. Recent work by Li et al. (2024) explored this avenue, demonstrating the successful incorporation of 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid into a polymer-drug conjugate, which exhibited improved pharmacokinetic properties and reduced off-target effects in murine models.
Despite these promising findings, challenges remain in fully characterizing the compound's safety profile and metabolic stability. Ongoing research aims to address these gaps through comprehensive toxicology studies and advanced analytical techniques, such as LC-MS/MS-based metabolite profiling. Additionally, computational modeling approaches are being employed to predict potential drug-drug interactions and optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
In conclusion, 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid represents a compelling scaffold for drug discovery, with demonstrated synthetic accessibility and diverse biological activities. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for its application in clinical settings. Future directions may include the exploration of its derivatives and the development of combination therapies to maximize efficacy and minimize resistance.
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